molecular formula C22H23N3O5S2 B2659997 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 866812-48-8

2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2659997
CAS No.: 866812-48-8
M. Wt: 473.56
InChI Key: ZINMSGIMKCZUOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development Context and Discovery Pathway

Hit15 emerged from systematic efforts to optimize the biological activity of dihydropyrimidinone derivatives, a class of compounds historically synthesized via the Biginelli reaction. Early DHPM derivatives were limited by modest efficacy and selectivity, prompting researchers to explore structural modifications. The incorporation of a sulfonyl group at the 5-position of the pyrimidine ring and a thioether-linked acetamide side chain at the 2-position marked a critical innovation, enhancing target affinity and metabolic stability.

Hit15’s discovery pathway involved virtual screening of a 29,158-compound library using pharmacophore modeling and molecular docking, which identified its potential as a serum and glucocorticoid-regulated kinase 1 (SGK1) inhibitor. Subsequent synthesis employed nucleophilic substitution and acylation reactions under controlled conditions to achieve high purity (melting point: 150–155°C). The compound’s dual-action profile—simultaneously inhibiting viral replication and inflammatory pathways—was first observed in vitro, where it reduced SARS-CoV-2 viral load by 80% and suppressed pro-inflammatory cytokines by 50% at 10 µM.

Position within Dihydropyrimidinone Pharmacophore Family

Hit15 belongs to the DHPM family, characterized by a six-membered heterocyclic ring with two nitrogen atoms and ketone groups at positions 3 and 4. Its structure diverges from classical DHPMs through three key modifications:

  • Sulfonamide Functional Group : The 4-isopropylphenyl sulfonyl moiety at position 5 enhances hydrophobic interactions with target proteins.
  • Thioether Linkage : A sulfur atom at position 2 improves metabolic stability compared to oxygen-based ethers.
  • 3-Methoxyphenyl Acetamide : This substituent increases solubility and facilitates binding to aromatic residues in enzyme active sites.

These modifications position Hit15 as a third-generation DHPM derivative, balancing the traditional pharmacophore’s versatility with improved target specificity.

Feature Classical DHPMs Hit15
Core Structure 3,4-Dihydropyrimidin-2(1H)-one Retained with sulfonyl/thioether modifications
Common Substituents Ethyl esters, aryl groups 4-Isopropylphenyl sulfonyl, thioacetamide
Biological Targets Calcium channels, kinases SGK1, viral proteases, cytokines

Significance in Contemporary Medicinal Chemistry Research

Hit15 addresses two major challenges in drug discovery:

  • Polypharmacology : Its dual inhibition of SGK1 (involved in metabolic disorders) and viral replication pathways enables multitarget therapy, reducing the need for combination regimens.
  • Drug Resistance : The thioether and sulfonamide groups minimize susceptibility to enzymatic degradation, a common issue with first-generation DHPMs.

Recent studies highlight its potential against RNA viruses (e.g., SARS-CoV-2) and inflammatory conditions, with molecular dynamics simulations confirming stable binding to SGK1’s active site (binding free energy: -48.90 kJ/mol).

Theoretical Background of Dual-Action Compounds

Dual-action compounds like Hit15 exploit overlapping pathogenic mechanisms—for example, viral infections often trigger hyperinflammatory responses. By targeting both viral replication (via tubulin polymerization inhibition) and inflammation (via SGK1 suppression), Hit15 disrupts this cascade at multiple nodes.

Mechanistic Synergy :

  • Antiviral Action : Binding to tubulin prevents viral RNA transport to the nucleus, akin to colchicine-derived therapeutics.
  • Anti-Inflammatory Action : SGK1 inhibition reduces NF-κB activation, lowering cytokine production.

This dual mechanism is validated by Hit15’s 44.79% SGK1 inhibition at 10 µM and 80% viral load reduction in infected cells.

Properties

CAS No.

866812-48-8

Molecular Formula

C22H23N3O5S2

Molecular Weight

473.56

IUPAC Name

N-(3-methoxyphenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H23N3O5S2/c1-14(2)15-7-9-18(10-8-15)32(28,29)19-12-23-22(25-21(19)27)31-13-20(26)24-16-5-4-6-17(11-16)30-3/h4-12,14H,13H2,1-3H3,(H,24,26)(H,23,25,27)

InChI Key

ZINMSGIMKCZUOT-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)OC

solubility

not available

Origin of Product

United States

Biological Activity

2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide, also referred to as Hit15 , has garnered attention for its potential biological activities, particularly in the context of antiviral and anti-inflammatory effects. This compound is part of a broader class of pyrimidine derivatives that exhibit diverse pharmacological properties.

Chemical Structure and Properties

The compound's structure includes a pyrimidine ring substituted with various functional groups, which contribute to its biological activity. The key features include:

  • Sulfonamide moiety : Known for its antibacterial properties.
  • Pyrimidine core : Associated with multiple therapeutic effects, including anticancer and anti-inflammatory activities.

Antiviral Activity

Recent studies highlighted the antiviral potential of Hit15 against coronaviruses. In vitro assays demonstrated that Hit15 inhibited viral infection by approximately 43% at a concentration of 10 μM . Additionally, it showed significant suppression of superoxide anion generation and elastase release in activated human neutrophils, with IC50 values of 1.43 μM and 1.28 μM , respectively . These findings suggest that Hit15 could be developed as a therapeutic agent for viral infections.

Anti-inflammatory Effects

The anti-inflammatory properties of Hit15 were evaluated through its impact on neutrophil activity. The compound effectively inhibited the release of elastase and the generation of superoxide anions, both of which are critical mediators in inflammatory responses. This suggests a dual mechanism where Hit15 not only targets viral replication but also mitigates inflammation .

Enzyme Inhibition

Hit15 has also been investigated for its enzyme inhibitory activities:

  • Myeloperoxidase (MPO) : This enzyme is implicated in various inflammatory conditions. Compounds similar to Hit15 have shown selective inhibition of MPO, offering potential therapeutic benefits in managing autoimmune disorders .
  • Acetylcholinesterase (AChE) : While specific data on Hit15 is limited, related compounds have demonstrated significant AChE inhibitory activity, suggesting potential applications in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have contributed to the understanding of Hit15's biological activity:

  • In vitro Studies : Research indicated that Hit15 effectively reduces inflammation markers and viral load in cell cultures, demonstrating its potential as both an antiviral and anti-inflammatory agent .
  • Mechanistic Insights : Studies exploring the mechanism of action revealed that the compound acts through covalent modification of target enzymes, leading to irreversible inhibition—particularly noted in MPO inhibition studies .
  • Comparative Analysis : When compared to other known inhibitors, Hit15 exhibited superior selectivity for MPO over other peroxidases, indicating a promising pharmacological profile for further development .

Summary Table of Biological Activities

Activity TypeAssay TypeResultIC50 Value
AntiviralPseudovirus assay43% inhibition10 μM
Anti-inflammatoryNeutrophil elastase releaseSignificant inhibition1.28 μM
Superoxide generationNeutrophil activationSignificant inhibition1.43 μM
MPO InhibitionEnzyme activitySelective inhibitionNot specified

Scientific Research Applications

Antiviral Activity

Recent studies have demonstrated that Hit15 exhibits significant antiviral properties, particularly against coronaviruses. In an in vitro study, Hit15 was shown to inhibit viral infection by approximately 43% at a concentration of 10 μM using a pseudovirus assay. Furthermore, it effectively suppressed the generation of superoxide anions and elastase release in activated neutrophils, with IC50 values of 1.43 μM and 1.28 μM , respectively . This dual action suggests its potential as a therapeutic agent for conditions exacerbated by viral infections, such as COVID-19.

Anti-inflammatory Properties

Hit15 has also been evaluated for its anti-inflammatory effects. The compound demonstrated potent inhibition of elastase release and superoxide anion generation in human neutrophils, which are critical factors in inflammatory responses . This indicates that Hit15 could be beneficial in treating inflammatory diseases where neutrophil activation plays a key role.

Antimicrobial Activity

In addition to its antiviral and anti-inflammatory applications, Hit15 has shown promising antimicrobial activity. Although specific MIC (Minimum Inhibitory Concentration) values for this compound were not detailed in the available literature, similar compounds within its structural class have demonstrated broad-spectrum antimicrobial effects against various bacterial strains and fungi . This positions Hit15 as a candidate for further exploration in the development of new antimicrobial agents.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of Hit15 and similar compounds:

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl vs. Cyano Groups: The sulfonyl group in the target compound (electron-withdrawing) may enhance stability and receptor binding compared to the cyano group in compound 8c, which prioritizes π-π stacking .
  • Core Heterocycles: Thienopyrimidinone derivatives () exhibit distinct electronic properties compared to dihydropyrimidinones, possibly influencing metabolic stability and bioavailability .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Optimization involves adjusting reaction conditions (solvent, temperature, catalyst) and purification techniques. For example:

  • Solvent selection : Polar aprotic solvents like DMSO improve reactivity for pyrimidine-thioacetamide coupling .
  • Catalytic systems : Using mild bases (e.g., K₂CO₃) reduces side reactions.
  • Purification : Recrystallization from ethanol/water mixtures enhances purity, as demonstrated by yields of 76–80% in analogous sulfonylpyrimidine derivatives .

Q. Table 1: Comparative Yields in Analogous Syntheses

Derivative StructureYield (%)Purification MethodReference
4-Methylpyrimidinyl-thioacetamide76Ethanol/water
Cyano-substituted pyrimidine71Column chromatography
Nitrothiazole-linked derivative63Recrystallization

Q. What spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H NMR : Key signals include:
    • δ 12.50–12.52 ppm (pyrimidine NH) .
    • δ 7.28–7.75 ppm (aromatic protons from methoxyphenyl/isopropylphenyl groups) .
    • δ 4.00–4.12 ppm (SCH₂ linker protons) .
  • IR : Stretching bands at 1650–1700 cm⁻¹ (C=O) and 2200–2220 cm⁻¹ (CN in cyano derivatives) .

Q. How do solubility properties impact formulation for in vitro assays?

Methodological Answer:

  • Solvent screening : Use dimethylacetamide (DMA) or PEG-400 for initial dissolution, followed by dilution in aqueous buffers.
  • Stability : Monitor pH-dependent degradation via HPLC. For analogs, stability >24 hours in PBS (pH 7.4) is achievable with 0.1% Tween-80 .

Q. What initial biological screening approaches assess bioactivity?

Methodological Answer:

  • Anticancer activity : MTT assays (IC₅₀ determination) against cancer cell lines (e.g., HepG2, MCF-7) .
  • Anti-inflammatory potential : COX-2 inhibition assays, with IC₅₀ values compared to celecoxib .

Advanced Research Questions

Q. How can computational models guide derivative design for enhanced target binding?

Methodological Answer:

  • Molecular docking : Use VEGFR-2 or COX-2 crystal structures (PDB IDs: 4ASD, 5KIR) to predict binding modes .
  • QSAR : Correlate substituent electronegativity (e.g., sulfonyl vs. cyano groups) with activity. For example, sulfonyl groups improve hydrophobic interactions in VEGFR-2 inhibitors .

Q. How to resolve contradictions in structure-activity relationship (SAR) data?

Methodological Answer:

  • Multi-parametric analysis : Combine IC₅₀ values, logP, and steric parameters (e.g., Tolman’s cone angle) to identify outliers.
  • Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) with cellular viability data to distinguish target-specific vs. off-target effects .

Q. How to design experiments for evaluating metabolic stability?

Methodological Answer:

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .

Q. What advanced methods detect degradation products under stress conditions?

Methodological Answer:

  • Forced degradation : Expose to heat (40–60°C), UV light, and acidic/alkaline conditions.
  • HPLC-MS/MS : Identify degradation products (e.g., hydrolyzed sulfonyl or acetamide groups) .

Q. How to integrate phenotypic screening with target-based assays?

Methodological Answer:

  • High-content imaging : Use fluorescent probes (e.g., Annexin V for apoptosis) in cancer cell lines.
  • SPR (Surface Plasmon Resonance) : Validate direct binding to targets like VEGFR-2 .

Q. How to evaluate synergistic effects with existing therapeutics?

Methodological Answer:

  • Combination index (CI) : Use the Chou-Talalay method with fixed molar ratios (e.g., 1:1 to 1:4) against resistant cell lines .
  • Mechanistic synergy : Pair with DNA-damaging agents (e.g., cisplatin) and assess γH2AX foci formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.